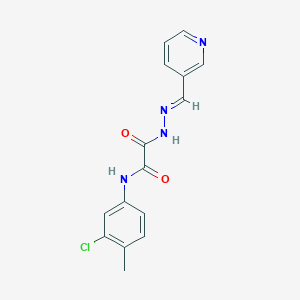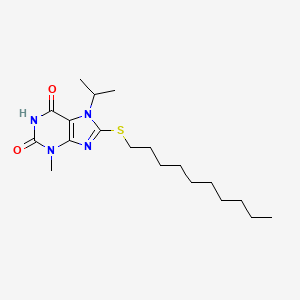
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a pyridine moiety, and a hydrazino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The hydrazone intermediate is then reacted with N-(3-chloro-4-methylphenyl)glycine chloride in the presence of a base such as triethylamine. This step involves the formation of the final acetamide product through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)propionamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a pyridine and a hydrazino group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H13ClN4O2 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-10-4-5-12(7-13(10)16)19-14(21)15(22)20-18-9-11-3-2-6-17-8-11/h2-9H,1H3,(H,19,21)(H,20,22)/b18-9+ |
Clave InChI |
JHMMWOJWYKVRNB-GIJQJNRQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)


![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)


![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)



